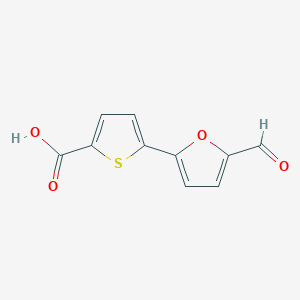
5-(5-Formylfuran-2-yl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Formylfuran-2-yl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring fused with a furan ring, both of which are heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Formylfuran-2-yl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancarboxylic acid.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling of the Rings: The furan and thiophene rings are then coupled together using Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Formylfuran-2-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiophene and furan derivatives, which can be further utilized in organic synthesis and material science.
Applications De Recherche Scientifique
5-(5-Formylfuran-2-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 5-(5-Formylfuran-2-yl)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile in different reactions, depending on the functional groups present. Its unique structure allows it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-formyl-2-furancarboxylic Acid: Similar in structure but lacks the thiophene ring.
5-formyl-2-thienylboronic Acid: Contains a boronic acid group instead of a carboxylic acid group.
5-bromo-2-thiophenecarboxaldehyde: Similar thiophene structure but with a bromine substituent.
Uniqueness
5-(5-Formylfuran-2-yl)thiophene-2-carboxylic acid is unique due to the presence of both furan and thiophene rings, which impart distinct chemical properties and reactivity. This dual-ring structure makes it a valuable compound for various applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C10H6O4S |
|---|---|
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
5-(5-formylfuran-2-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H6O4S/c11-5-6-1-2-7(14-6)8-3-4-9(15-8)10(12)13/h1-5H,(H,12,13) |
Clé InChI |
VLRKCRJGICMNJH-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)C2=CC=C(S2)C(=O)O)C=O |
SMILES canonique |
C1=C(OC(=C1)C2=CC=C(S2)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















